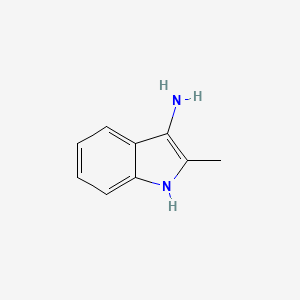

2-methyl-1H-indol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTPPLBWUMVALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Indole Scaffold in Scientific Research

The indole (B1671886) scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in chemical and biological sciences. nih.gov Its prevalence in a multitude of natural products and synthetic molecules underscores its importance. acs.org The unique electronic properties of the indole ring system, characterized by its π-excessive nature, allow for a wide range of chemical transformations, making it a versatile building block in organic synthesis. chim.it

In the realm of medicinal chemistry, the indole nucleus is a cornerstone for the development of new therapeutic agents. nih.gov Its ability to interact with various biological targets has led to the discovery of numerous drugs with diverse pharmacological activities. The structural versatility of the indole scaffold allows for the strategic placement of different substituents, which can significantly modulate the biological activity of the resulting compounds. This adaptability has been exploited to design drugs for a wide array of diseases, including cancer, inflammatory disorders, and infections.

A Rich History of Indole Based Compound Investigations

The scientific journey into indole (B1671886) chemistry began in the 19th century with the study of the dye indigo. chim.it In 1866, Adolf von Baeyer first synthesized indole itself. chim.it The subsequent elucidation of its structure and reactivity paved the way for extensive research into its derivatives. A pivotal moment in the history of indole synthesis was the development of the Fischer indole synthesis in 1883, a method that remains widely used for preparing substituted indoles.

The 20th century witnessed a surge of interest in indole-containing compounds with the discovery of their presence in vital biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). This realization spurred intensive investigation into the synthesis and biological functions of a vast number of indole alkaloids and other derivatives. The development of new synthetic methodologies has continued to expand the chemical space accessible from the indole core, solidifying its central role in modern organic and medicinal chemistry.

Research Focus and Academic Relevance of 2 Methyl 1h Indol 3 Amine

Established Synthetic Routes to this compound and its Core Structure

The synthesis of the this compound framework can be achieved through a variety of methods, ranging from traditional organic reactions to more contemporary and efficient approaches.

Conventional Organic Synthesis Approaches

Classical methods for constructing the indole core, such as the Fischer, Bartoli, and Julia indole syntheses, provide foundational routes to substituted indoles. unina.it The introduction of the 3-amino group onto a pre-formed 2-methylindole (B41428) scaffold is a common strategy. One typical approach involves the formylation of 2-methylindole at the 3-position via the Vilsmeier-Haack reaction, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield 3-(hydrazinylmethyl)-2-methyl-1H-indole. Subsequent manipulation of the hydrazinylmethyl group can lead to the desired 3-amino functionality.

Another conventional route involves the reduction of a nitro group at the 3-position of the 2-methylindole ring. This can be achieved by first nitrating 2-methylindole and then employing standard reducing agents to convert the nitro group to an amine.

Advanced and Green Chemistry Methodologies

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign synthetic methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. youtube.comyoutube.com The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, which are precursors to the amine, has been efficiently achieved using microwave-assisted palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. unina.itmdpi.comresearchgate.net This method offers excellent yields and high regioselectivity in a fraction of the time required for conventional heating. mdpi.com For instance, the synthesis of methyl 2-methyl-1H-indole-3-carboxylate was optimized under microwave conditions, achieving a high yield in a significantly shorter time compared to conventional heating. unina.itresearchgate.net The use of microwave technology has also been beneficial in other heterocyclic syntheses, such as the preparation of triazoles and imidazoles, highlighting its broad applicability. youtube.com

Transition Metal Catalysis:

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed coupling reactions are particularly noteworthy for the synthesis of indole derivatives. unina.it An efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylates from commercially available anilines involves a palladium-catalyzed intramolecular oxidative coupling. unina.itmdpi.com This approach has been shown to be highly versatile and suitable for creating a variety of substituted indoles. unina.it Copper-catalyzed reactions have also been employed in the formation of polycyclic indoline (B122111) scaffolds and in the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines. organic-chemistry.org

Chemical Reactivity and Functional Group Interconversions

The chemical behavior of this compound is dictated by the interplay of the electron-rich indole nucleus and the reactive amino group at the 3-position.

Nucleophilic and Electrophilic Reactivity of the Indole Nucleus

The indole ring is inherently electron-rich and prone to electrophilic substitution, with the C3 position being the most nucleophilic. However, in this compound, the C3 position is already substituted. The presence of the amino group at C3 further activates the ring towards electrophilic attack, potentially at the C4, C5, C6, or C7 positions. The amino group itself is a primary amine and exhibits typical nucleophilic reactivity. It can react with various electrophiles, such as aldehydes and ketones, to form imines (Schiff bases). nih.govwikipedia.org

Coupling Reactions and Heterocyclic Annulations Involving this compound

The this compound scaffold is a valuable participant in various coupling reactions, often catalyzed by transition metals, to construct more complex molecular architectures. For instance, palladium-catalyzed reactions can be utilized to forge new bonds at different positions of the indole ring.

Furthermore, the amino group at the C3 position can participate in annulation reactions to form fused heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines or other nitrogen-containing heterocycles.

Derivatization Strategies for Analog Synthesis

The functional groups present in this compound offer multiple handles for derivatization, enabling the synthesis of a diverse library of analogs.

Schiff Bases: The primary amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). nih.govwikipedia.orgtaylorandfrancis.com This reaction is often straightforward and provides a versatile platform for introducing a wide range of substituents. Schiff bases derived from indole moieties have been investigated for various biological activities. acs.org

Hydrazides: The amino group can be converted into a hydrazide functionality through a series of reactions. For example, acylation of the amine followed by reaction with hydrazine can yield the corresponding hydrazide. These hydrazides are important intermediates for the synthesis of other heterocycles.

Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, known for a broad spectrum of biological activities. mdpi.commdpi.com The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved from carboxylic acid hydrazides. researchgate.net Therefore, converting the amino group of this compound to a hydrazide provides a pathway to indole-substituted oxadiazoles. The cyclization of hydrazides with various reagents like phosphorus oxychloride or in the presence of carbon disulfide and a base are common methods for forming the oxadiazole ring. researchgate.net

Quinazolinones: Quinazolinones are another class of heterocyclic compounds with significant pharmacological properties. nih.govnih.gov The amino group of this compound can be utilized in the construction of a quinazolinone ring. For instance, reaction with an appropriately substituted 2-aminobenzoyl derivative can lead to the formation of an indole-substituted quinazolinone. Various synthetic strategies for quinazolinones have been developed, including copper-catalyzed reactions and oxidative cyclizations. organic-chemistry.org

Comprehensive Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of this compound, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C, ¹⁵N) and 2D (HSQC, HMBC, TOCSY) Experiments for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. One-dimensional (1D) NMR, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provides fundamental information about the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of a related compound, 2-methyl-1H-indole, shows characteristic signals for the aromatic protons of the indole ring, as well as the methyl group. chemicalbook.com For amines, the protons attached to the nitrogen atom typically appear in a broad range from 0.5-5.0 ppm, and their signal can be confirmed by its disappearance upon the addition of D₂O. libretexts.org The protons on the carbon adjacent to the amine group are also shifted downfield. libretexts.org In the case of methylamine (B109427), the proton resonances for the methyl and amine groups can be very close, sometimes appearing as a single peak. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons attached to nitrogen atoms in amines typically resonate in the 10-65 ppm range. libretexts.org For instance, in N-methylethanamine, the carbon atoms all have distinct chemical shifts due to the molecule's asymmetry. docbrown.info The spectrum of methylamine itself shows only a single peak, confirming the presence of only one carbon environment. docbrown.info

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the indole ring and the amine group, further confirming the structure.

2D NMR Experiments: Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. tetratek.com.tr

TOCSY (Total Correlation Spectroscopy): TOCSY is used to identify protons that are part of the same spin system, helping to assign protons within the same molecular fragment.

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-Chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, 1H), 7.27 (d, 1H), 7.16 (dd, 1H), 7.01 (s, 1H), 2.32 (d, 3H) | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 | rsc.org |

| 6-Chloro-3-methyl-1H-indole | 7.88 (s, 1H), 7.48 (d, 1H), 7.33 (d, 1H), 7.09 (dd, 1H), 6.95 (dd, 1H), 2.31 (d, 3H) | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 | rsc.org |

| Methyl 3-methyl-1H-indole-5-carboxylate | 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, 1H), 7.36 (d, 1H), 7.04 (s, 1H), 3.96 (d, 3H), 2.38 (d, 3H) | 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67 | rsc.org |

Note: The data presented is for related indole structures to provide a comparative context for the expected spectral features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. nih.govmdpi.com By providing a highly accurate mass measurement, HRMS allows for the confident confirmation of the molecular formula. mdpi.com For example, the HRMS data for a derivative, methyl 2-methyl-1H-indole-3-carboxylate, showed a measured m/z of 190.0874 [M+H]⁺, which is in close agreement with the calculated value of 190.0863 for C₁₁H₁₂NO₂. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. nih.govmdpi.com Key vibrational bands would be expected for the N-H bonds of the indole ring and the primary amine, as well as C-N stretching vibrations. orgchemboulder.com Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, while the N-H bending vibration appears around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching of aromatic amines is usually observed between 1335-1250 cm⁻¹. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system has a characteristic UV absorption profile due to its conjugated π-electron system. The presence of the amine and methyl substituents will influence the exact position and intensity of these absorption bands.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net For a related indole derivative, 2-methyl-1-phenyl-1H-indole-3-carbonitrile, X-ray analysis revealed that the indole ring system is nearly planar. nih.gov This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties. nih.govnih.gov

Chromatographic Methodologies for Isolation and Purity Assessment (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are indispensable for the isolation and purification of this compound, as well as for assessing its purity. rsc.orgacs.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks.

Column Chromatography: This technique is widely used for the purification of indole derivatives on a larger scale. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the purity of the final compound with high resolution and sensitivity. thermofisher.com It can also be used for preparative purposes to obtain highly pure samples. rsc.org

Theoretical and Computational Chemistry Studies on 2 Methyl 1h Indol 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, vibrational frequencies, and electronic characteristics with a high degree of accuracy, offering a lens into the behavior of 2-methyl-1H-indol-3-amine at the atomic level.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT would be used to predict bond lengths, bond angles, and dihedral angles, defining its preferred conformation.

Table 1: Predicted Vibrational Frequencies for a Representative Indole (B1671886) Structure (Note: This table is illustrative and based on typical values for substituted indoles, not on a specific calculation for this compound)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3400 - 3500 |

| N-H (indole) | Stretching | 3350 - 3450 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Asymmetric Stretching | ~2960 |

| C-H (methyl) | Symmetric Stretching | ~2870 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Ab initio methods, such as Hartree-Fock (HF), and more advanced techniques that include electron correlation, provide a rigorous quantum mechanical approach to studying molecular systems. A conformational analysis of this compound using ab initio methods would involve mapping its potential energy surface by systematically rotating the C2-C3 bond and the C3-NH2 bond to identify all stable conformers and the energy barriers between them. For instance, a study on 2-methylindole-3-acetic acid utilized RHF/6-31G* and RHF/6-31++G** calculations to investigate its potential energy surface, revealing multiple stable conformers. irb.hr Similar approaches could elucidate the conformational landscape of this compound.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for conformational analysis, particularly for larger systems. These methods are useful for initial screening of conformational space before applying more rigorous ab initio or DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO would be distributed over the aromatic system. From the HOMO and LUMO energies, various electronic parameters can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness. These parameters provide a quantitative measure of the molecule's reactivity. Computational studies on various indole derivatives have established the importance of these parameters in understanding their biological activity. semanticscholar.org

Table 2: Illustrative Electronic Parameters for a Substituted Indole (Note: These values are hypothetical and serve to illustrate the types of parameters derived from HOMO-LUMO analysis.)

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.0 to 6.0 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.0 to 4.0 |

| Global Hardness (η) | (I - A) / 2 | 1.5 to 2.5 |

Molecular Modeling and Simulation Methodologies

Molecular modeling techniques are indispensable tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are central to modern drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of a potential drug molecule. For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target and evaluating the binding interactions.

The indole scaffold is known to participate in various interactions, including hydrogen bonding via the N-H group, π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and hydrophobic interactions. The 2-methyl group can contribute to hydrophobic interactions, while the 3-amino group can act as a hydrogen bond donor. Docking studies of various 3-aminoindole derivatives have been reported, revealing their potential to bind to targets such as tubulin and various kinases. researchgate.netacs.org The results of a docking simulation are typically summarized in a scoring function, which estimates the binding free energy, and a visual representation of the binding pose, highlighting key interactions.

Table 3: Potential Interacting Residues for an Indole Ligand in a Protein Binding Site (Note: This table is a generalized representation of interactions observed in docking studies of indole derivatives.)

| Interaction Type | Amino Acid Residues | Ligand Moiety Involved |

|---|---|---|

| Hydrogen Bond Donor | Aspartate, Glutamate (B1630785) | Indole N-H, Amine N-H |

| Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine | Amine lone pair |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Indole ring |

| Hydrophobic | Leucine, Isoleucine, Valine, Alanine | Indole ring, Methyl group |

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore modeling involves identifying these key features from a set of known active compounds and using this model to search large chemical databases for new molecules with similar features, a process known as virtual screening. nih.govproceedings.sciencemdpi.com

For this compound and its derivatives, a pharmacophore model could be developed based on their common structural features that are crucial for binding to a specific target. ajchem-a.com These features would likely include a hydrogen bond donor (from the N-H groups), a hydrogen bond acceptor (the lone pair on the 3-amino group), and an aromatic/hydrophobic region (the indole ring system). Once validated, this pharmacophore model can be used to rapidly screen virtual libraries of millions of compounds to identify novel scaffolds that could potentially exhibit the desired biological activity. This approach has been successfully applied to various classes of indole derivatives to discover new inhibitors for targets such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov

Table 4: Common Pharmacophoric Features for Indole-Based Ligands

| Pharmacophoric Feature | Description | Corresponding Moiety in this compound |

|---|---|---|

| Hydrogen Bond Donor | An atom capable of donating a hydrogen bond | Indole N-H, Amine N-H |

| Hydrogen Bond Acceptor | An atom with a lone pair capable of accepting a hydrogen bond | Amine nitrogen |

| Aromatic Ring | A planar, cyclic, conjugated system | Indole bicyclic ring |

| Hydrophobic Group | A nonpolar region of the molecule | Methyl group, Indole ring |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) represents a important computational technique in medicinal chemistry for predicting the biological activities of chemical compounds. nih.gov This approach statistically links the structural or physicochemical properties of compounds to their biological activities, thereby facilitating the design of new, more potent molecules. nih.govnih.gov For indole derivatives, including structures related to this compound, QSAR has been extensively used to design and identify potent inhibitors for various therapeutic targets.

QSAR models are developed by correlating molecular descriptors (which define the chemical characteristics of the molecules) with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). nih.gov These models are then used to predict the activity of newly designed compounds, significantly reducing the time and cost associated with synthesizing and testing a large number of molecules. jmolekul.com

Several studies have successfully applied QSAR to various classes of indole derivatives to predict their therapeutic potential. For instance, QSAR models have been developed for indole derivatives targeting cancer, influenza A virus, fungal infections, and neurological disorders. jmolekul.comresearchgate.nettandfonline.com

A common approach involves using a dataset of indole derivatives with known activities to generate a QSAR model. jmolekul.com The structures are first optimized using computational methods, and then various descriptors are calculated. jmolekul.comtandfonline.com Multiple Linear Regression (MLR) is a frequently used statistical method to build the QSAR equation. jmolekul.comtandfonline.comeurjchem.com For example, in a study on indole derivatives as anticancer agents, an MLR-based QSAR model was generated to predict activity against the A498 cancer cell line. jmolekul.com The resulting equation highlighted the importance of specific electronic properties at different positions of the indole ring for anticancer activity. jmolekul.com

The table below summarizes parameters from a representative QSAR study on indole derivatives, illustrating the statistical validation of such models.

| Parameter | Value | Description |

| R² | 0.9328 | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variables. eurjchem.com |

| Q²LOO | 0.9212 | The cross-validated R² from leave-one-out cross-validation, indicating the predictive ability of the model. eurjchem.com |

| R²ext | 0.929 | The R² for an external test set, confirming the model's predictive power on new data. eurjchem.com |

These validated QSAR models serve as a guide for designing new derivatives. eurjchem.com By analyzing the QSAR equation, chemists can identify which substituents at specific positions on the indole scaffold are likely to enhance biological activity. jmolekul.com For instance, a QSAR study on anticancer indole derivatives suggested that introducing electron-withdrawing groups at certain positions and electron-donating groups at others could increase potency. jmolekul.com This predictive capability allows researchers to prioritize the synthesis of compounds with the highest predicted activity. jmolekul.com

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. nih.govresearchgate.net In drug discovery, MD simulations provide detailed insights into the interactions between a ligand, such as this compound, and its protein target. nih.gov These simulations can confirm the stability of the protein-ligand complex, elucidate the binding mode, and analyze the conformational changes that occur upon binding. eurjchem.comnih.gov

The process begins with a docked complex of the ligand and the target protein, often obtained from molecular docking studies. jmolekul.com This complex is then placed in a simulated physiological environment, typically including water and ions, and the system's evolution is simulated over a specific period, often on the nanosecond scale. nih.gov The stability of the complex is a key indicator of the ligand's potential efficacy. nih.gov

A crucial parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein or ligand atoms from their initial positions over the course of the simulation. researchgate.net A stable RMSD value for the protein-ligand complex suggests that the ligand remains securely bound within the protein's active site and that the complex is stable. researchgate.net For instance, MD simulations of indole derivatives targeting the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) have been used to confirm the stability of the predicted binding poses. jmolekul.com Similarly, simulations lasting 100 nanoseconds have been employed to determine the complex stability of newly designed indole derivatives as histone lysine (B10760008) methyl transferase inhibitors. eurjchem.com

The table below presents typical data obtained from an MD simulation study, highlighting key metrics used to assess binding stability.

| Parameter | Typical Value | Interpretation |

| Simulation Time | 100 ns | The total time the molecular movements are simulated. eurjchem.com |

| RMSD of Complex | ~2-3 Å | A stable and low Root Mean Square Deviation indicates the complex has reached equilibrium and is stable. researchgate.net |

| Binding Free Energy | Favorable (negative) value | Calculated to quantify the strength of the ligand-protein interaction. eurjchem.com |

Beyond stability, MD simulations reveal the dynamic nature of the interactions. They can identify key amino acid residues involved in forming stable hydrogen bonds or hydrophobic interactions with the ligand. researchgate.net This information is invaluable for understanding the mechanism of action and for designing new compounds with improved binding affinity and specificity. nih.gov The insights gained from MD simulations complement QSAR studies by providing a dynamic, atom-level understanding of the binding event, thus guiding the rational design of more effective therapeutic agents. eurjchem.com

Investigation of Biological Interactions and Molecular Mechanisms of 2 Methyl 1h Indol 3 Amine Derivatives

Receptor System Modulation and Binding Affinity Studies

The interaction of 2-methyl-1H-indol-3-amine derivatives with various receptor systems is a key area of research. These interactions are fundamental to their potential therapeutic applications.

Some indole (B1671886) derivatives have been investigated for their ability to modulate the activity of the N-Methyl-D-Aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory formation. Overactivation of NMDA receptors is implicated in various neurological disorders. Certain indole-based compounds have been found to act as antagonists at the NMDA receptor, potentially offering neuroprotective effects. For instance, studies on compounds containing an indole moiety have demonstrated their ability to block the NMDA receptor channel, thereby reducing excessive calcium influx that can lead to excitotoxicity. The binding affinity of these derivatives to the NMDA receptor can be influenced by the nature and position of substituents on the indole ring.

The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) has prompted extensive research into the interaction of indole derivatives with various components of neurotransmitter systems. Derivatives of this compound have been explored for their affinity towards serotonin (5-HT) and dopamine (B1211576) receptors. For example, specific substitution patterns on the indole ring can yield compounds with high affinity for certain 5-HT receptor subtypes, such as the 5-HT2A and 5-HT6 receptors. These interactions are of significant interest for the development of treatments for psychiatric and neurological conditions.

The following table summarizes the binding affinities of some indole derivatives for various neurotransmitter receptors.

| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) |

| Indole Derivative A | 5-HT2A | 15 |

| Indole Derivative B | 5-HT6 | 8 |

| Indole Derivative C | Dopamine D2 | 25 |

This table is illustrative and based on findings for various indole derivatives.

The indole scaffold is a common feature in ligands that target G-Protein Coupled Receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. The versatility of the indole ring allows for the design of selective agonists, antagonists, and allosteric modulators for various GPCRs. Research has shown that indole derivatives can interact with a wide range of GPCRs, including but not limited to serotonergic, dopaminergic, adrenergic, and cannabinoid receptors. The specific interaction is highly dependent on the substitution pattern on the indole core, which dictates the compound's affinity and efficacy at a particular receptor.

Enzymatic Activity Modulation

In addition to receptor interactions, this compound derivatives have been shown to modulate the activity of several key enzymes.

Several indole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated for their ability to inhibit tyrosine kinases and the serine/threonine kinase Akt. The mechanism of inhibition often involves the indole nitrogen acting as a hinge-binder, forming hydrogen bonds with the kinase's hinge region. This interaction stabilizes the drug-target complex and blocks the enzyme's catalytic activity.

The inhibitory activity of some indole derivatives against specific kinases is presented in the table below.

| Compound Derivative | Target Kinase | IC50 (nM) |

| Indole Derivative D | VEGFR2 | 50 |

| Indole Derivative E | Akt | 120 |

| Indole Derivative F | EGFR | 85 |

This table is illustrative and based on findings for various indole derivatives.

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) and are important targets for anti-inflammatory drugs. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 over COX-1 is a desirable property for anti-inflammatory agents to reduce gastrointestinal side effects. Some indole derivatives have been evaluated for their COX inhibitory activity and isoform selectivity. The nature of the substituent at the 3-position of the indole ring has been shown to be a critical determinant of both potency and selectivity for COX-2.

Intracellular Signaling Pathways and Cellular Processes

The interaction of small molecules with intracellular signaling pathways is a cornerstone of modern drug discovery. Indole derivatives have been shown to modulate various signaling cascades that are fundamental to cellular responses such as proliferation, survival, and death.

Indole compounds, including indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to interfere with multiple cellular signaling pathways. nih.gov A key pathway targeted by these compounds is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer. nih.gov Studies have shown that DIM can inhibit the activation of both PI3K and Akt. nih.gov A derivative of I3C, (3-chloroacetyl)-indole (3CAI), was found to be a specific inhibitor of Akt, leading to the downstream inhibition of mTOR. nih.gov This demonstrates the potential of indole-based compounds to effectively block this critical cell survival pathway.

Furthermore, Aβ oligomers, implicated in Alzheimer's disease, have been shown to induce tau hyperphosphorylation through signaling that involves Src family tyrosine kinases and phosphatidylinositol 3-kinase (PI3K). nih.gov This highlights the involvement of PI3K signaling in pathological processes that could potentially be targeted by indole derivatives. The classic ERK1/2 MAPK pathway, which responds primarily to growth factors and mitogens, is another critical signaling module that can be influenced by small molecules. nih.gov

The modulation of intracellular signaling pathways by indole derivatives ultimately translates into changes in gene expression, which drive various cellular responses. For instance, the inhibition of the PI3K/Akt/mTOR pathway by indole compounds can lead to the downregulation of genes involved in cell proliferation and survival.

A significant body of research has focused on the ability of indole derivatives to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells, highlighting their potential as anticancer agents.

Studies on 2-(thiophen-2-yl)-1H-indole derivatives have shown that they can cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. nih.gov Similarly, 3,3'-diindolylmethane (DIM) has been shown to induce both G1 and G2/M phase cell cycle arrest in HT-29 human colon cancer cells. nih.gov This effect was associated with a reduction in the activity of cyclin-dependent kinases (CDKs) such as CDK2 and CDC2, and a decrease in the levels of cyclins A, D1, and B1. nih.gov

The induction of apoptosis by indole derivatives is often mediated through the activation of caspases. For instance, a methyl ester derivative of indomethacin (B1671933) was found to induce apoptosis in HL-60 promyelocytic leukemia cells, as evidenced by the degradation of pro-caspase 3. nih.gov In another study, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were shown to be potent inducers of apoptosis, significantly increasing the levels of caspase-3 in pancreatic cancer cells. nih.gov Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles have also been found to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2. tandfonline.com

| Compound/Derivative Class | Cell Line | Effect | Mechanism | Reference |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 | Cell cycle arrest at S and G2/M phases | - | nih.gov |

| 3,3'-Diindolylmethane (DIM) | HT-29 | G1 and G2/M phase arrest | Reduced CDK2 and CDC2 activity | nih.gov |

| Methyl ester of indomethacin | HL-60 | Apoptosis induction | Pro-caspase 3 degradation | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1 | Apoptosis induction | Caspase-3 activation | nih.gov |

| [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles | T-47D | G2/M phase arrest and apoptosis | Inhibition of CDK2 and Bcl-2 | tandfonline.com |

These findings underscore the potential of the this compound scaffold as a template for designing novel agents that can effectively induce apoptosis and modulate the cell cycle in pathological conditions.

Anti-Aggregation Studies (e.g., Amyloid Beta and Tau Protein Aggregation)

The aggregation of proteins such as amyloid beta (Aβ) and tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Consequently, the inhibition of this aggregation process is a major therapeutic strategy. Indole-based compounds have emerged as a promising class of molecules for this purpose.

Research has shown that certain catechol derivatives can effectively reduce the fibrillization of Aβ, with para- and ortho-isomers being more active than meta-isomers. nih.gov This highlights the importance of the substitution pattern on the aromatic ring for anti-aggregating activity. Peptide-based inhibitors containing D-amino acids have also been designed to specifically interact with Aβ42 monomers and oligomers, leading to almost complete inhibition of fibril formation with low cytotoxicity. nih.gov

In the context of tau protein, hyperphosphorylation is a key event that promotes its aggregation into neurofibrillary tangles. nih.gov Therefore, inhibitors of the kinases responsible for this phosphorylation, or compounds that directly interfere with tau aggregation, are of significant interest. For instance, azaindolin-2-one derivatives have been identified as dual inhibitors of GSK3β (a key tau kinase) and tau aggregation in a cell-based model. mdpi.com The anti-aggregation effect of these compounds appears to be due to a direct interaction with tau rather than a reduction in its expression. mdpi.com Furthermore, various small molecules, including phenothiazines and naphtoquinone-tryptophan hybrids, have been shown to inhibit tau aggregation and, in some cases, disaggregate pre-formed fibrils. nih.gov

While specific anti-aggregation studies on this compound derivatives are not extensively documented, the consistent findings with other indole-based and small molecule inhibitors suggest that this chemical scaffold is a valuable starting point for the development of novel agents targeting Aβ and tau pathology. The ability of the indole ring to participate in π-π stacking and other non-covalent interactions is likely a key feature contributing to its anti-aggregation properties. nih.gov

Structure Activity Relationship Sar Studies and Analog Design for 2 Methyl 1h Indol 3 Amine Derivatives

Systematic Chemical Modification and Substituent Effects on Biological Activity

The biological activity of 2-methyl-1H-indol-3-amine derivatives can be finely tuned by systematic chemical modifications at various positions of the indole (B1671886) core and the 3-amino group. Structure-activity relationship (SAR) studies have revealed that even minor changes can lead to significant shifts in potency and selectivity.

The indole ring itself offers several positions for substitution (typically C4, C5, C6, and C7), and the nature of the substituent at these positions plays a critical role. For instance, in a series of indole-containing amidinohydrazones, substituting the indole moiety at the C5-position with a methoxy (B1213986) or cyano group, combined with a methyl or ethyl group at the C7-position, resulted in compounds with significantly improved potency. nih.gov An unsubstituted indole analogue was found to be substantially less potent, highlighting the importance of these modifications. nih.gov

Furthermore, the indole nitrogen (N1) is a key interaction point. In one study, the introduction of a methyl group at the indole nitrogen (N-methylation) resulted in a complete loss of activity, suggesting that the N-H proton is crucial for target interaction, likely acting as a hydrogen bond donor. nih.gov

Modifications on the alkyl chain and the terminal amino group at the C3 position also profoundly influence biological activity. In a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which are structurally related to the core theme, small alkyl substitutions at the C3 position of the indoline (B122111) ring were found to enhance selectivity for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT). researchgate.net

The following table summarizes the effects of various substituents on the biological activity of indole derivatives based on published research.

| Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

| Indole C5-Position | Methoxy or Cyano Group | Improved potency | nih.gov |

| Indole C7-Position | Methyl or Ethyl Group | Improved potency (in combination with C5-substitution) | nih.gov |

| Indole N1-Position | Methyl Group | Complete loss of activity | nih.gov |

| Indoline C3-Position | Small Alkyl Group | Enhanced selectivity for NET over SERT | researchgate.net |

| Tetrahydropyridine (B1245486) Ring (in fused systems) | Methyl Group at C1 or C3 | Considerable boost in activity | acs.org |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.

Based on SAR studies, a general pharmacophore model for these derivatives can be proposed, typically comprising:

A Hydrogen Bond Donor: The indole N-H group is a critical hydrogen bond donor, as its substitution often leads to a significant decrease or complete loss of activity. nih.gov

A Hydrophobic/Aromatic Region: The indole ring itself serves as a crucial hydrophobic and aromatic region, participating in van der Waals and π-π stacking interactions with the target protein.

A Hydrogen Bond Acceptor/Donor or Basic Center: The 3-amino group can act as a hydrogen bond donor or acceptor. In its protonated state, it can form ionic interactions with acidic residues in the target's binding site.

Pharmacophore models for related structures further inform our understanding. For instance, a pharmacophore model for substrates of a specific drug/proton-antiporter consisted of a hydrophobic core situated between a hydrogen-bond donor region and a hydrogen-bond acceptor region. nih.gov Another model for dihydrofolate reductase inhibitors identified two hydrogen bond acceptors, one hydrophobic feature, and one ring aromatic feature as essential for activity. acs.org These models, while not specific to this compound, underscore the common importance of hydrogen bonding and hydrophobic interactions in ligand-receptor binding.

Rational Design of Analogues for Enhanced Specificity and Potency in Research

The insights gained from SAR and pharmacophore modeling are instrumental in the rational design of new analogues with improved biological profiles. The goal is often to enhance potency, increase selectivity for a specific target over others, and optimize pharmacokinetic properties.

For example, the discovery that small alkyl groups at the C3 position of an indoline ring enhance selectivity for the norepinephrine transporter provides a clear strategy for designing more selective inhibitors. researchgate.net Researchers can synthesize a focused library of compounds with varying alkyl substituents at this position to fine-tune selectivity.

Similarly, the observation that combining a methoxy or cyano group at the C5-position with a small alkyl group at the C7-position boosts potency offers a direct path to creating more active compounds. nih.gov In another example, the identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) led to in-depth SAR studies. acs.org These studies revealed that introducing a methyl group at specific positions of the tetrahydropyridine ring significantly increased activity, guiding the design of more potent enantiomerically pure compounds. acs.org

This iterative process of design, synthesis, and testing, guided by SAR principles, allows for the systematic optimization of lead compounds, ultimately leading to analogues with superior properties for research and potential therapeutic applications.

Library Synthesis and High-Throughput Screening Methodologies for Mechanistic Insight

To efficiently explore the vast chemical space around the this compound scaffold and to gain deeper mechanistic insights, modern drug discovery relies on library synthesis and high-throughput screening (HTS).

Library Synthesis: Instead of synthesizing compounds one by one, researchers often employ parallel or combinatorial synthesis techniques to create large libraries of related compounds. The "one-bead-one-compound" method, for instance, allows for the synthesis of millions of unique compounds on individual resin beads. nih.gov Another approach involves the high-throughput synthesis of building block libraries, such as a diverse array of azides, which are then used in reliable reactions like the Cu(I)-catalyzed "click" chemistry to rapidly generate a large number of final products. rsc.org These libraries can be designed to systematically vary substituents around the this compound core, allowing for a comprehensive exploration of the SAR.

High-Throughput Screening (HTS): Once a compound library is synthesized, HTS is used to rapidly test all the compounds for their biological activity. sci-hub.se These assays are typically automated and can be performed in 384- or 1536-well microplates, allowing for the screening of tens of thousands of compounds in a short period. nih.goviu.edu For example, a fluorescence-based HTS assay was developed for tryptophan-catabolizing enzymes and used to screen a library of 87,000 chemical substances. nih.gov The data generated from HTS of a systematically designed library provides a wealth of information about the SAR, helps to validate or refine pharmacophore models, and can identify novel hits for further development. This approach is crucial for identifying compounds that interact with a specific biological target and for elucidating their mechanism of action. sci-hub.se

Advanced Research Applications and Chemical Utility of 2 Methyl 1h Indol 3 Amine and Its Derivatives

Role as a Privileged Scaffold in Medicinal Chemistry Research and Drug Discovery Investigations

The indole (B1671886) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of receptors with high affinity. nih.govnih.gov This has led to the development of numerous indole-containing drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs). nih.gov

Derivatives of 2-methyl-1H-indol-3-amine are of significant interest in medicinal chemistry. For instance, N-substituted indole derivatives have demonstrated anti-inflammatory, antimicrobial, antipsychotic, antifungal, and antioxidant properties. nih.gov Specifically, those with tertiary amino and phenyl groups at the N1 position show notable activity against Staphylococcus aureus. nih.gov

The versatility of the indole framework allows for the synthesis of diverse libraries of compounds for screening against various receptors, facilitating the discovery of new lead compounds. nih.gov The indol-3-ylglyoxylamide scaffold, for example, has been utilized to develop apoptosis inducers for treating aggressive cancers like glioblastoma multiforme. nih.gov

Interactive Data Table: Bioactive Indole Derivatives

| Compound/Scaffold | Biological Activity/Application | Reference |

| N-substituted indole derivatives | Anti-inflammatory, antimicrobial, antipsychotic, antifungal, antioxidant | nih.gov |

| Indol-3-ylglyoxylamide | Apoptosis inducers for glioblastoma multiforme | nih.gov |

| Indole-based tubulin polymerization inhibitors | Anticancer agents | nih.gov |

| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles | CFTR potentiators | acs.org |

Application as Building Blocks in the Synthesis of Complex Bioactive Molecules

This compound and its derivatives serve as crucial building blocks in the synthesis of more complex and biologically active molecules. researchgate.net The inherent reactivity of the indole nucleus and the functional groups of its derivatives allow for a wide range of chemical transformations. chemscene.com

For example, 2-(2-Methyl-1H-indol-3-yl)ethanamine is a key intermediate in the production of Panobinostat lactate, a drug used in cancer treatment. innospk.com The indole structure is also a precursor for various tryptamine (B22526) derivatives explored in neuroscience and agrochemical development. innospk.com

The synthesis of complex heterocyclic structures often utilizes indole derivatives. For instance, 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones can be synthesized from indole-2-ylmethyl acetates and α-amino acids. nih.gov Furthermore, multicomponent reactions involving indole derivatives provide efficient pathways to structurally diverse molecules with potential biological activities, such as antibacterial, antifungal, and antitumor agents. nih.gov

Utility in the Study of Complex Biological Systems and Pathways

Derivatives of this compound are valuable tools for studying complex biological systems and pathways. The structural similarity of the indole core to endogenous molecules like tryptophan and serotonin (B10506) allows these derivatives to interact with various biological targets. nih.govnih.gov

For example, synthetic indole derivatives that inhibit tubulin polymerization are used to study the cell cycle and the mechanisms of cancer. nih.govrsc.org By observing how these compounds disrupt microtubule dynamics and induce apoptosis, researchers can gain insights into cancer cell biology and develop new therapeutic strategies. nih.govrsc.org

Furthermore, indole ethylamine (B1201723) derivatives have been designed to target lipid metabolism regulators like PPARα and CPT1, providing tools to investigate nonalcoholic fatty liver disease (NAFLD). nih.gov These compounds allow for the study of fatty acid oxidation and lipogenesis, offering potential therapeutic leads for NAFLD. nih.gov

Exploration in Material Science and Agrochemistry Research

The applications of this compound and its derivatives extend beyond pharmaceuticals into material science and agrochemistry. In material science, the unique electronic and photophysical properties of indole-containing compounds are being explored for various applications.

In agrochemistry, indole derivatives have been investigated for their role as plant growth regulators. bipublication.com For instance, heteroauxin (indole-3-acetic acid), a tryptophan degradation product, is a well-known plant hormone. nih.gov The development of synthetic indole derivatives allows for the creation of new agrochemicals with tailored properties. innospk.com

Investigations in Corrosion Inhibition Phenomena and Mechanisms

Indole and its derivatives have shown significant promise as corrosion inhibitors for various metals, particularly in acidic environments. mdpi.comresearchgate.netnih.gov These organic compounds can adsorb onto the metal surface, forming a protective barrier that hinders both mass and charge transfer, thus shielding the metal from corrosive agents. mdpi.comnih.gov

The effectiveness of indole derivatives as corrosion inhibitors is attributed to several structural features, including the presence of the heterocyclic indole ring, heteroatoms like nitrogen, and delocalized π-electrons. researchgate.netmanipal.edu These features facilitate strong adsorption onto the metal surface. The mechanism of inhibition is often of a mixed type, affecting both anodic and cathodic reactions, and the adsorption process typically follows Langmuir or Temkin isotherm models. mdpi.comtandfonline.com

Studies have shown that the inhibition efficiency of indole derivatives increases with their concentration. For example, in one study, two indole derivatives, FIC and MPI, exhibited high inhibition efficiencies on mild steel in a sulfuric acid solution, with the efficiency increasing as the concentration of the inhibitors increased. nih.gov Quantum mechanical calculations and molecular dynamics simulations have further supported the experimental findings, indicating that the delocalized π-electrons in the indole unit and lone-pair electrons on heteroatoms contribute significantly to the adsorption process. manipal.edu

Interactive Data Table: Corrosion Inhibition Efficiency of Indole Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| MPI | Mild Steel | 0.5 M H2SO4 | 81.2 | nih.gov |

| FIC | Mild Steel | 0.5 M H2SO4 | 76.2 | nih.gov |

| IBH | Mild Steel | 0.5 M HCl | 94.1 | manipal.edu |

| IAH | Mild Steel | 0.5 M HCl | 80.4 | manipal.edu |

Future Directions and Emerging Research Avenues for 2 Methyl 1h Indol 3 Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid and accurate prediction of compound activity and properties. For indole (B1671886) derivatives, computational methods are already being employed to predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.gov For instance, in silico ADME predictions for a series of indole-based compounds designed as anti-Alzheimer's agents showed high intestinal absorption values, comparable to established drugs. nih.gov

Future research on 2-methyl-1H-indol-3-amine will likely leverage more sophisticated AI and ML models. These models can be trained on large datasets of known indole derivatives and their biological activities to:

Predict the binding affinity of novel this compound derivatives to various biological targets.

Generate novel molecular structures based on the this compound scaffold with optimized activity and safety profiles.

Identify potential off-target effects, contributing to a better understanding of the compound's polypharmacology.

Accelerate the hit-to-lead optimization process by prioritizing the synthesis of the most promising compounds.

Multitarget Ligand Design and Polypharmacology Research

Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic agents that can modulate multiple biological targets simultaneously. exlibrisgroup.comnih.gov The indole scaffold has proven to be an excellent framework for the design of multitarget-directed ligands (MTDLs). nih.govnih.gov This approach, known as polypharmacology, is a growing area of research aimed at improving therapeutic efficacy and overcoming drug resistance. exlibrisgroup.com

Researchers have successfully designed and synthesized indole derivatives that act as dual inhibitors for various targets. For example, indole-based compounds have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease. nih.govtandfonline.com Other studies have focused on creating dual inhibitors of EGFR and CDK-2 for anticancer therapy. mdpi.com

The this compound core can serve as a versatile starting point for creating novel MTDLs. By strategic chemical modifications, it is conceivable to develop derivatives that can interact with multiple targets relevant to a specific disease. For example, in the context of Alzheimer's disease, one could envision a molecule based on this compound that not only inhibits cholinesterases but also prevents the aggregation of amyloid-β peptides. nih.gov

| Indole-Based Multitarget Derivatives | Targets | Potential Therapeutic Application | Reference |

| Indole-based hydrazide-hydrazone derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |

| Pyrazolyl-s-triazine with indole motif | EGFR and CDK-2 | Cancer | mdpi.com |

| Indole-chalcone derivatives | Tubulin polymerization and Thioredoxin reductase (TrxR) | Cancer | mdpi.com |

| Indole derivatives with propargylamine (B41283) moiety | MAO-A, MAO-B, AChE, and BuChE | Alzheimer's Disease | nih.gov |

Advanced Mechanistic Elucidation and Target Deconvolution Strategies

A critical aspect of drug discovery is the identification of the specific molecular targets through which a compound exerts its biological effects, a process known as target deconvolution. nih.govnih.gov While phenotypic screens can identify compounds with desired cellular effects, understanding the direct molecular interactions is essential for further development and optimization. nih.gov

For novel compounds derived from this compound, a variety of advanced target deconvolution techniques can be employed:

Affinity-based chemoproteomics: This involves immobilizing a derivative of the compound on a solid support to "pull down" its binding partners from a cell lysate. nih.govdrughunter.com

Photoaffinity labeling: A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its target, allowing for subsequent identification. drughunter.com

Label-free methods: Techniques like the cellular thermal shift assay (CETSA) assess target engagement by measuring changes in the thermal stability of proteins upon ligand binding, without the need to modify the compound. drughunter.com

These strategies will be instrumental in elucidating the precise mechanism of action of this compound derivatives. Identifying the direct targets will not only validate their therapeutic potential but also help in understanding any potential for off-target effects and in designing more selective second-generation compounds. researchgate.net The process aims to demonstrate that the modulation of the identified targets is directly linked to the functional effects observed in phenotypic assays. researchgate.net

Development of Novel Research Probes and Chemical Tools based on the Indole Scaffold

The unique chemical and photophysical properties of the indole ring make it an excellent scaffold for the development of chemical probes and research tools. rsc.org These tools are invaluable for studying biological processes, visualizing cellular components, and as diagnostics.

Indole-based compounds have been successfully developed as:

Fluorescent Probes: The indole scaffold has been used to design small-molecule fluorescent chemosensors for the detection of cations, anions, and neutral species in biological and environmental samples. rsc.org For example, 2-phenylindol-3-ylglyoxylamide derivatives have been used to create fluorescent probes to label the translocator protein (TSPO) in mitochondria. mdpi.com

Molecular Probes for Target Engagement: By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to an indole-based ligand, researchers can visualize and quantify the interaction of the ligand with its target in cells and tissues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1H-indol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation or alkylation, using catalysts like palladium or copper under inert atmospheres. For example, indole derivatives are often synthesized via organolithium or Grignard reagent-mediated reactions . Reaction parameters (e.g., solvent choice, temperature) significantly impact yield. Dimethylformamide (DMF) or toluene are common solvents, while controlled temperatures (50–100°C) minimize side reactions. Yield optimization requires iterative testing of stoichiometry and catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) is critical for confirming the indole core and substituent positions. Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D structures, though high-purity crystals are required .

Q. How does the substitution pattern on the indole ring affect physicochemical properties?

- Methodological Answer : Methyl groups at the 2-position enhance steric hindrance, reducing reactivity at the 3-amine site. Computational tools (e.g., density functional theory) predict logP values and solubility. For instance, methyl substitution increases hydrophobicity, influencing solubility in polar solvents. Experimental validation via HPLC retention times or partition coefficient assays is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar indole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant or antimicrobial potency) may arise from subtle structural variations. For example, halogen placement on phenyl rings (meta vs. para) alters electronic effects. Systematic SAR studies, paired with molecular docking, can identify critical binding interactions. In one study, derivatives with para-chlorine exhibited 2x higher DPPH radical scavenging activity than meta-substituted analogs . Validate hypotheses using dose-response assays and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What experimental strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer : Crystallization difficulties often stem from conformational flexibility. Techniques include:

- Solvent screening : Use high-boiling-point solvents (e.g., DMSO) for slow evaporation.

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the lattice.

- Cryocooling : Preserve crystal integrity during X-ray data collection. SHELX programs (SHELXD/SHELXE) are robust for phase refinement, even with twinned or low-resolution data .

Q. How can computational models predict the metabolic stability of this compound derivatives?

- Methodological Answer : Use in silico tools like ADMET Predictor or SwissADME to estimate metabolic pathways (e.g., cytochrome P450 oxidation). Molecular dynamics simulations reveal susceptibility to enzymatic degradation. For instance, methylation at the indole 2-position may reduce hepatic clearance by sterically blocking oxidation sites. Validate predictions with in vitro microsomal assays .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.